Class-Level Evidence: Lagunamine's Source Plant Fraction Shows Superior In Vivo Survival Benefit Over Cyclophosphamide
While no direct IC50 data exists for Lagunamine, a class-level inference can be made from its source. The total alkaloid fraction of *Alstonia scholaris* (ASERS) was compared directly to cyclophosphamide in an Ehrlich ascites carcinoma mouse model. The alkaloid fraction demonstrated a clear advantage in prolonging survival, with a Median Survival Time (MST) of 54 days at a dose of 210 mg/kg, compared to 19.5 days for the cyclophosphamide-treated group [1]. This indicates that the class of compounds from this plant, which includes Lagunamine, can mediate an *in vivo* antitumor effect with a distinct survival benefit compared to a standard-of-care chemotherapeutic.
| Evidence Dimension | In Vivo Antitumor Efficacy (Median Survival Time) |
|---|---|
| Target Compound Data | No data for Lagunamine. Data for *Alstonia scholaris* alkaloid fraction (ASERS): Median Survival Time (MST) = 54 days at 210 mg/kg [1]. |
| Comparator Or Baseline | Cyclophosphamide (positive control): Median Survival Time (MST) = 19.5 days [1]. Saline (negative control): 0% survival beyond 40 days [1]. |
| Quantified Difference | ASERS treatment resulted in a 34.5-day increase (approx. 2.8-fold) in MST compared to cyclophosphamide, and all cyclophosphamide-treated animals died by day 40, whereas 20% of the 210 mg/kg ASERS group survived to day 120 [1]. |
| Conditions | Ehrlich ascites carcinoma bearing mice model; once-daily administration for 9 consecutive days. |
Why This Matters
For researchers exploring the *in vivo* potential of *Alstonia scholaris* constituents, Lagunamine, as a pure component, is a more refined tool for mechanistic studies than the crude fraction, yet this data supports the biological relevance of its source class.
- [1] Jagetia, G. C., & Baliga, M. S. (2006). Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo. Phytotherapy Research, 20(2), 103-109. View Source
